

# Formetorex: A Technical Guide to its Discovery, Synthesis, and Chemical Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Formetorex**

Cat. No.: **B3421634**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Formetorex**, chemically known as N-(1-phenylpropan-2-yl)formamide or N-formylamphetamine, is a substituted amphetamine primarily recognized for its role as a key intermediate in the Leuckart synthesis of amphetamine.<sup>[1]</sup> Initially investigated in the 1960s for its potential as an anorectic agent, **Formetorex** was never commercially marketed for this or any other indication. This technical guide provides a comprehensive overview of the discovery, synthesis, and known chemical and pharmacological properties of **Formetorex**, with a focus on data relevant to researchers in organic chemistry and drug development. Due to a scarcity of direct pharmacological studies on **Formetorex**, data for the structurally related and pharmacologically active compound, amphetamine, is provided for reference.

## Introduction and Historical Context

The history of **Formetorex** is intrinsically linked to the development of anorectic drugs and the synthesis of amphetamines. In the mid-20th century, particularly the 1950s and 1960s, there was significant interest in developing amphetamine derivatives for appetite suppression.<sup>[2]</sup> It was within this context that **Formetorex** was first described as an anorectic, although it never reached the market.

The primary significance of **Formetorex** in modern organic and forensic chemistry lies in its status as a hallmark intermediate of the Leuckart reaction for amphetamine synthesis.<sup>[1]</sup> This

method, favored in clandestine laboratories due to its relative simplicity, involves the reductive amination of phenyl-2-propanone (P2P). The presence of **Formetorex** in seized drug samples can be indicative of the synthetic route employed.[3]

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Formetorex** is presented in Table 1.

Table 1: Chemical and Physical Properties of **Formetorex**

| Property              | Value                                              |
|-----------------------|----------------------------------------------------|
| IUPAC Name            | N-(1-phenylpropan-2-yl)formamide                   |
| Synonyms              | Formetamide, N-formylamphetamine                   |
| Molecular Formula     | C <sub>10</sub> H <sub>13</sub> NO                 |
| Molecular Weight      | 163.22 g/mol                                       |
| CAS Number            | 22148-75-0                                         |
| Appearance            | Not widely reported, expected to be a solid or oil |
| Key Functional Groups | Amide, Phenyl                                      |

## Synthesis of Formetorex

The most prevalent method for the synthesis of **Formetorex** is the Leuckart reaction.[1] This reaction facilitates the reductive amination of a ketone (phenyl-2-propanone) using formamide or ammonium formate.

## Leuckart Reaction Experimental Protocol

The following is a generalized protocol for the synthesis of **Formetorex** via the Leuckart reaction, based on established chemical principles.

Materials:

- Phenyl-2-propanone (P2P)

- Formamide (or ammonium formate)
- Formic acid (optional, but can improve yield)
- Hydrochloric acid (for subsequent hydrolysis to amphetamine)
- Sodium hydroxide solution (for basification)
- Diethyl ether or toluene (for extraction)
- Anhydrous sodium sulfate (for drying)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Reaction Setup: In a round-bottom flask, combine phenyl-2-propanone with an excess of formamide. Formic acid can be added to the mixture.
- Heating: Heat the mixture under reflux for several hours. Reaction temperatures are typically high, often exceeding 160°C.<sup>[3]</sup>
- Formation of **Formetorex**: The condensation reaction between phenyl-2-propanone and formamide results in the formation of the N-formylamphetamine (**Formetorex**) intermediate.
- Hydrolysis to Amphetamine (Optional but common subsequent step):
  - After cooling, the reaction mixture containing **Formetorex** is treated with a strong acid, such as hydrochloric acid, and heated to hydrolyze the amide bond.<sup>[4]</sup>

- The resulting solution is cooled and then basified with a sodium hydroxide solution to a pH greater than 10. This liberates the amphetamine free base.[4]
- The amphetamine free base is then extracted from the aqueous layer using an organic solvent like diethyl ether or toluene.[4]
- The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.[4]
- The solvent is removed using a rotary evaporator to yield the crude amphetamine.[4]

## Synthesis Workflow Diagram

The logical flow of the Leuckart synthesis of amphetamine, with **Formetorex** as a key intermediate, is depicted in the following diagram.



[Click to download full resolution via product page](#)

Leuckart synthesis of amphetamine via **Formetorex**.

## Pharmacological Profile

Direct and comprehensive pharmacological studies on **Formetorex** are scarce in publicly available literature. Its primary characterization has been as a chemical intermediate.<sup>[5]</sup> However, due to its structural similarity to amphetamine, it is presumed to have mild stimulant properties.

## Mechanism of Action

The stimulant effects of amphetamine, and likely **Formetorex**, are mediated through interactions with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).<sup>[6]</sup> These compounds can act as competitive inhibitors of reuptake and can also induce the reverse transport of these neurotransmitters, leading to increased extracellular concentrations of dopamine and norepinephrine.<sup>[7]</sup>

## Signaling Pathway

The following diagram illustrates the general mechanism of action of amphetamine-like compounds at a presynaptic terminal.



[Click to download full resolution via product page](#)

Mechanism of monoamine transporter interaction.

## Quantitative Pharmacological Data (Amphetamine as a Reference)

Given the lack of specific data for **Formetorex**, the following tables summarize the in vitro binding affinities and functional potencies of amphetamine at key molecular targets.<sup>[5]</sup> This information is provided to offer a potential pharmacological context for the structurally similar **Formetorex**.

Table 2: Amphetamine Binding Affinity for Monoamine Transporters<sup>[5]</sup>

| Target                                    | Species | K <sub>i</sub> (nM) |
|-------------------------------------------|---------|---------------------|
| Dopamine Transporter (DAT)                | Human   | 640                 |
| Norepinephrine Transporter (NET)          | Human   | 1,800               |
| Serotonin Transporter (SERT)              | Human   | 38,000              |
| Vesicular Monoamine Transporter 2 (VMAT2) | Rat     | 1,300               |

Table 3: Amphetamine Functional Potency for Monoamine Release<sup>[5]</sup>

| Assay                  | Target | Species | EC <sub>50</sub> (nM) |
|------------------------|--------|---------|-----------------------|
| Dopamine Release       | DAT    | Rat     | 24.8                  |
| Norepinephrine Release | NET    | Rat     | 7.1                   |
| Serotonin Release      | SERT   | Rat     | 1,770                 |

## Pharmacokinetic Properties (Amphetamine as a Reference)

The pharmacokinetic properties of amphetamine in humans are summarized in Table 4.[5][8] It is important to note that these values may not be directly applicable to **Formetorex**.

Table 4: Pharmacokinetic Properties of Amphetamine

| Parameter                                       | Value                           | Reference |
|-------------------------------------------------|---------------------------------|-----------|
| Bioavailability                                 | >75%                            | [5]       |
| Time to Peak Plasma Concentration ( $T_{max}$ ) | 3 hours (immediate release)     | [5]       |
| Volume of Distribution (Vd)                     | ~4 L/kg                         | [5][8]    |
| Plasma Protein Binding                          | <20%                            | [5][8]    |
| Elimination Half-life ( $t_{1/2}$ )             | 9-11 hours (urine pH dependent) | [5]       |
| Metabolism                                      | Hepatic (primarily CYP2D6)      | [5]       |
| Excretion                                       | Renal                           | [5]       |

## Anorectic Effects

While **Formetorex** was initially investigated for its anorectic properties, quantitative data from these early studies are not readily available in the current literature. The anorectic effects of amphetamine and related compounds are well-documented and are believed to be mediated by their actions on hypothalamic neuropeptide Y (NPY), an orexigenic peptide, as well as their influence on dopamine and norepinephrine signaling in brain regions associated with feeding behavior.[9][10][11]

## Analytical Methodologies

The identification and quantification of **Formetorex** are crucial in forensic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are standard techniques for this purpose.

## GC-MS Analysis Protocol (General)

### Sample Preparation:

- Dissolve the sample in a suitable organic solvent (e.g., methanol).
- For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.

### Instrumentation:

- Column: A non-polar or medium-polarity capillary column is typically used.
- Injector: Splitless injection is often preferred for trace analysis.
- Oven Temperature Program: A temperature gradient is employed to ensure good separation. An initial temperature of 60-80°C, ramped to a final temperature of 250-280°C, is a common starting point.
- Carrier Gas: Helium is typically used.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

## HPLC Analysis Protocol (General)

### Sample Preparation:

- Dissolve the sample in the mobile phase or a compatible solvent.

### Instrumentation:

- Column: A reversed-phase column, such as a C18, is frequently used.
- Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile). A gradient elution is often employed.
- Detection: UV detection is common due to the presence of the phenyl group. Mass spectrometric detection (LC-MS) provides greater specificity and sensitivity.

## Conclusion

**Formetorex** holds a unique position in organic chemistry, not as a therapeutic agent, but as a critical intermediate in the synthesis of amphetamine. While its own pharmacological profile is not well-defined, its chemical properties and synthesis are well-understood, particularly in the context of the Leuckart reaction. For researchers in drug development and forensic science, a thorough understanding of **Formetorex**'s synthesis and analytical signatures is essential. The provided data on amphetamine serves as a valuable, albeit indirect, reference for predicting the potential biological activity of this and related N-substituted amphetamine derivatives. Future research could focus on elucidating the specific pharmacological and pharmacokinetic profiles of **Formetorex** to better understand its potential effects and to aid in its definitive identification.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. Anti-obesity drugs: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unodc.org [unodc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Neurokinin-1 antagonism distinguishes the role of norepinephrine transporter from dopamine transporter in mediating amphetamine behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. Clinical pharmacokinetics of amphetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anorexigenic effects of d-amphetamine and L-DOPA in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurochemical mechanism of action of anorectic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amphetamine, an appetite suppressant, decreases neuropeptide Y immunoreactivity in rat hypothalamic paraventriculum - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Formetorex: A Technical Guide to its Discovery, Synthesis, and Chemical Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3421634#discovery-and-history-of-formetorex-in-organic-chemistry>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)